Fmoc-L-homomethionine (Fmoc-L-HMet-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

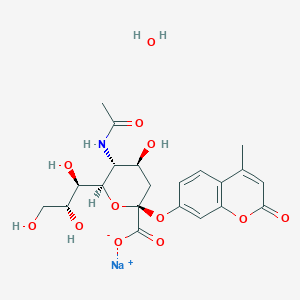

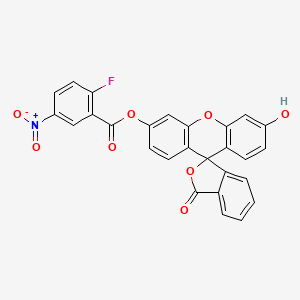

Fmoc-L-homomethionine (Fmoc-L-HMet-OH) is an essential amino acid derived from methionine, a sulfur containing amino acid that is a building block of proteins. Fmoc-L-HMet-OH is widely used in the laboratory as a building block for organic synthesis and as a reagent in the production of peptides and proteins. It is also used in the preparation of various pharmaceutical agents, including antibiotics and antifungals. Fmoc-L-HMet-OH has several advantages over other methionine derivatives, including its high solubility in aqueous solutions, good stability over a wide range of pH values, and low toxicity.

Aplicaciones Científicas De Investigación

Biomedical Hydrogels

Fmoc-L-homomethionine can be utilized in the creation of self-supporting hydrogels . These hydrogels are biocompatible materials that are suitable for various biomedical applications, such as drug delivery systems and diagnostic tools for imaging. The structural characterization of these hydrogels indicates their potential as materials for tissue engineering, supporting cell adhesion, survival, and duplication .

Photoaffinity Labeling

Another application of Fmoc-L-homomethionine is in photoaffinity labeling . This process involves the incorporation of the compound into peptides or small-molecule probes, which allows for the labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Supramolecular Nanostructures

The self-assembly properties of Fmoc-derivatized peptides, including Fmoc-L-homomethionine, can lead to the formation of supramolecular nanostructures in aqueous media. These structures have potential applications in the development of biofunctional hydrogel materials .

Gel Formation and Self-Assembly

Fmoc-L-homomethionine plays a key role in the self-assembly and gel formation of Fmoc-derivatized peptides. The collective action of different non-covalent interactions is crucial in making these hydrogels, which have implications for various scientific research fields .

Mecanismo De Acción

Target of Action

Fmoc-L-homomethionine (Fmoc-L-HMet-OH) is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-L-HMet-OH acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-HMet-OH is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus.

Pharmacokinetics

For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Result of Action

The main result of Fmoc-L-HMet-OH’s action is the successful synthesis of peptides with protected amine groups . This allows for the creation of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-L-HMet-OH is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate stage. Additionally, the compound should be stored at a cool temperature to maintain its stability .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGACWRTDMBMEV-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-HoMet-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)